

Then, I will now begin the main body of the guide.

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Compound Focus: D-Mannitol-2-13C

CAS No.: 287100-69-0

Cat. No.: S909947

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Comprehensive Technical Guide: 13C Mannitol Properties, Characteristics, and Applications

Introduction and Fundamental Properties

13C Mannitol represents a **stable isotope variant** of the naturally occurring sugar alcohol mannitol, where one or more carbon atoms are replaced with the carbon-13 isotope. This strategic substitution creates a powerful **biomolecular tool** that retains the chemical and biological properties of natural mannitol while gaining distinct analytical advantages due to its mass difference. With molecular formula $C_6H_{14}O_6$ and molecular weight of approximately 183.18 g/mol (for the 1-13C variant), 13C mannitol serves as an indispensable tracer in biomedical research, particularly for investigating intestinal barrier function [1] [2].

The **structural characteristics** of 13C mannitol are identical to its natural counterpart, featuring the same hexavalent alcohol configuration with six hydroxyl groups attached to a six-carbon chain. This structural preservation ensures that its **biological behavior** remains unchanged while enabling precise tracking through mass spectrometry. The carbon-13 isotope incorporation occurs at specific positions within the molecule, with the 1-13C variant being particularly common, exhibiting a mass shift of M+1 that facilitates detection and quantification [3] [2]. The optical activity of 13C mannitol remains consistent with natural mannitol, with specific rotation $[\alpha]^{25}_D$ of $+141^\circ$ (c = 0.4 in acidified ammonium molybdate) and melting point between 167-170°C [3] [2].

Table 1: Fundamental Physicochemical Properties of ¹³C Mannitol

Property	Specification	Reference
CAS Number	132202-29-0 (for D-Mannitol-1- ¹³ C)	[2]
Molecular Formula	C ₆ H ₁₄ O ₆	[2]
Molecular Weight	183.18 g/mol (for 1- ¹³ C variant)	[2]
Isotopic Purity	≥99 atom % ¹³ C	[3]
Melting Point	167-170°C	[3] [2]
Optical Rotation	[α] ²⁵ / _D +141° (c = 0.4)	[3] [2]
Physical Form	White crystalline solid	[2]
Solubility	Water (slightly soluble)	[2]

The **isotopic purity** of commercially available ¹³C mannitol typically reaches ≥99 atom % ¹³C, ensuring minimal interference from natural carbon isotopes during analytical procedures [3]. This high isotopic enrichment is crucial for maintaining optimal signal-to-noise ratios in mass spectrometric analyses, allowing researchers to distinguish the administered ¹³C mannitol from endogenous ¹²C mannitol that may be present from dietary sources or metabolic processes [1]. The chemical structure can be represented by the SMILES notation OCC@@HC@@HC@HC@H[13CH2]O, confirming the stereospecific incorporation of the ¹³C isotope at the C1 position [3].

Analytical Methods and Detection Techniques

The detection and quantification of ¹³C mannitol rely primarily on **advanced chromatographic and spectrometric methods** that capitalize on the mass difference between ¹²C and ¹³C isotopes. **High-performance liquid chromatography coupled with tandem mass spectrometry** has emerged as the gold standard technique, offering exceptional sensitivity, specificity, and throughput for ¹³C mannitol analysis in complex biological matrices like urine [1] [4]. The fundamental advantage of this approach lies in its ability

to physically separate ^{13}C mannitol from ^{12}C mannitol and other interfering substances while providing unambiguous identification based on mass transitions.

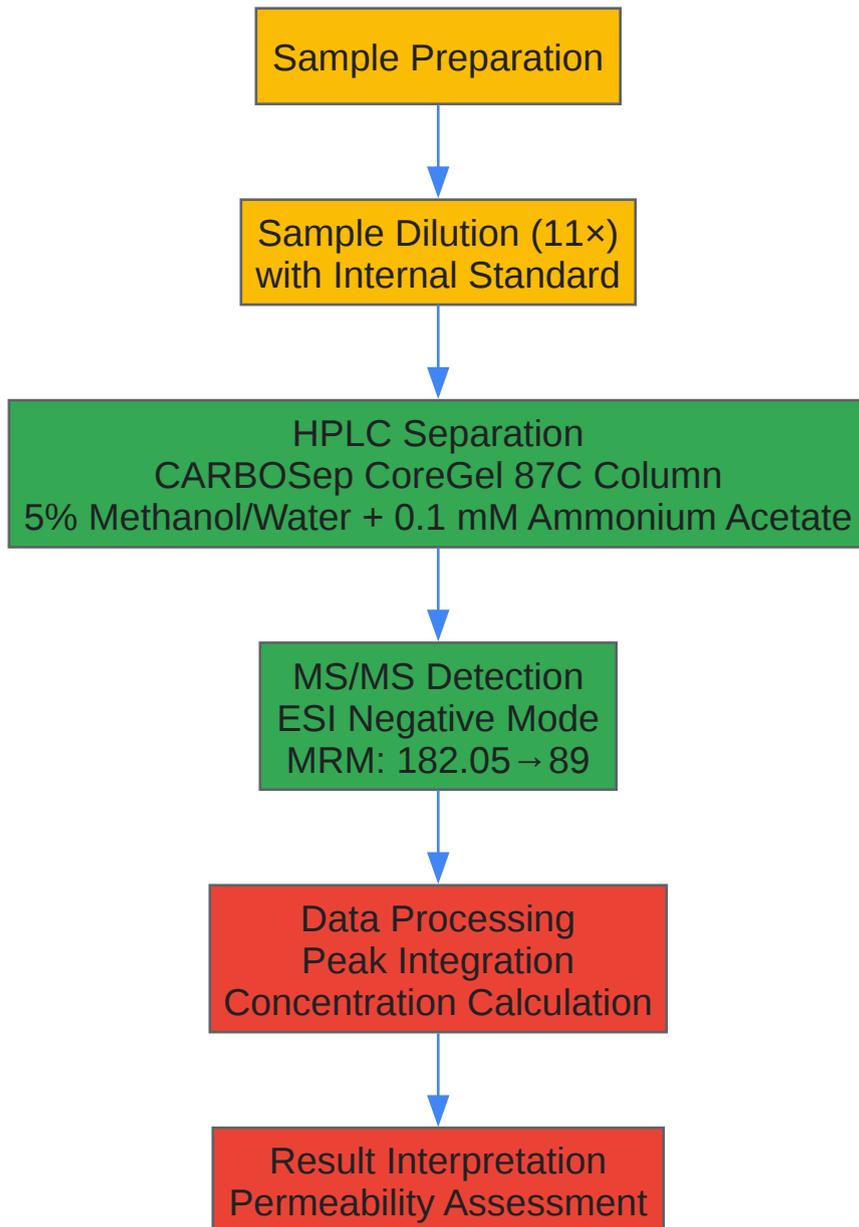
The **HPLC separation** typically utilizes normal-phase chromatography on specialized carbohydrate columns such as the CARBOsep CoreGel 87C column (300×7.8 mm, $9 \mu\text{m}$, 8% cross-link, Ca^{2+}), with isocratic elution using 5% methanol/water containing 0.1 mM ammonium acetate [1]. This chromatographic system effectively resolves mannitol isotopes from other sugars and sugar alcohols, including lactulose, rhamnose, and sucralose, which are frequently co-administered in intestinal permeability tests. The **mass spectrometric detection** employs electrospray ionization operating in negative mode with multiple reaction monitoring to achieve optimal sensitivity [1]. The characteristic transitions monitored include m/z $181.05 \rightarrow 89$ for ^{12}C mannitol, $182.05 \rightarrow 89$ for ^{13}C mannitol, and $186.9 \rightarrow 60.9$ for the internal standard $^{13}\text{C}_6$ -mannitol [1].

Table 2: Analytical Performance Characteristics for ^{13}C Mannitol Detection

Parameter	Specification	Experimental Details
Limit of Detection	0.021 pg/mL	For mannitol in multiple replicates [1]
Limit of Quantification	0.3 pg/mL	Set for routine testing purposes [1]
Linear Range	$0.10\text{--}3.00 \text{ mg}\cdot\text{mL}^{-1}$	For HPLC-ELSD method [5]
Precision (CV)	14%	At lowest quantifiable concentration [1]
MRM Transition	$182.05 \rightarrow 89$	Specific for ^{13}C mannitol [1]
Internal Standard	$^{13}\text{C}_6$ -mannitol	Transition: $186.9 \rightarrow 60.9$ [1]

The **assay validation** demonstrates excellent analytical performance with a limit of detection of 0.021 pg/mL for mannitol and a limit of quantification set at 0.3 pg/mL for routine testing purposes [1]. The calibration curve exhibits linearity over a concentration range of $0.10\text{--}3.00 \text{ mg}\cdot\text{mL}^{-1}$, with regression equation $y = 1.06 \times 10^7x - 1.07 \times 10^6$ ($R \geq 0.99$) when using HPLC with evaporative light scattering detection [5]. For quantitative nuclear magnetic resonance applications, which provide an independent method for purity assessment and certification of reference materials, D-mannitol CRM can be determined with high accuracy using benzoic acid as an internal standard [5].

The following diagram illustrates the complete experimental workflow for ^{13}C mannitol analysis from sample preparation to data interpretation:



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Figure 1: Experimental workflow for ^{13}C mannitol analysis using HPLC-MS/MS, covering sample preparation through result interpretation

Experimental Protocols and Workflows

Intestinal Permeability Assessment Protocol

The assessment of intestinal permeability using ^{13}C mannitol follows a **standardized clinical protocol** designed to minimize pre-analytical variables while maximizing test reliability. Participants receive detailed instructions to avoid medications and substances that might interfere with test results, including steroids (6 weeks prior), GI-transit affecting medications (7 days prior), and artificial sweeteners, lactulose, or mannitol (2 days prior) [1]. After an overnight fast, subjects provide a baseline urine sample to establish endogenous levels of probe sugars before administration of the test solution.

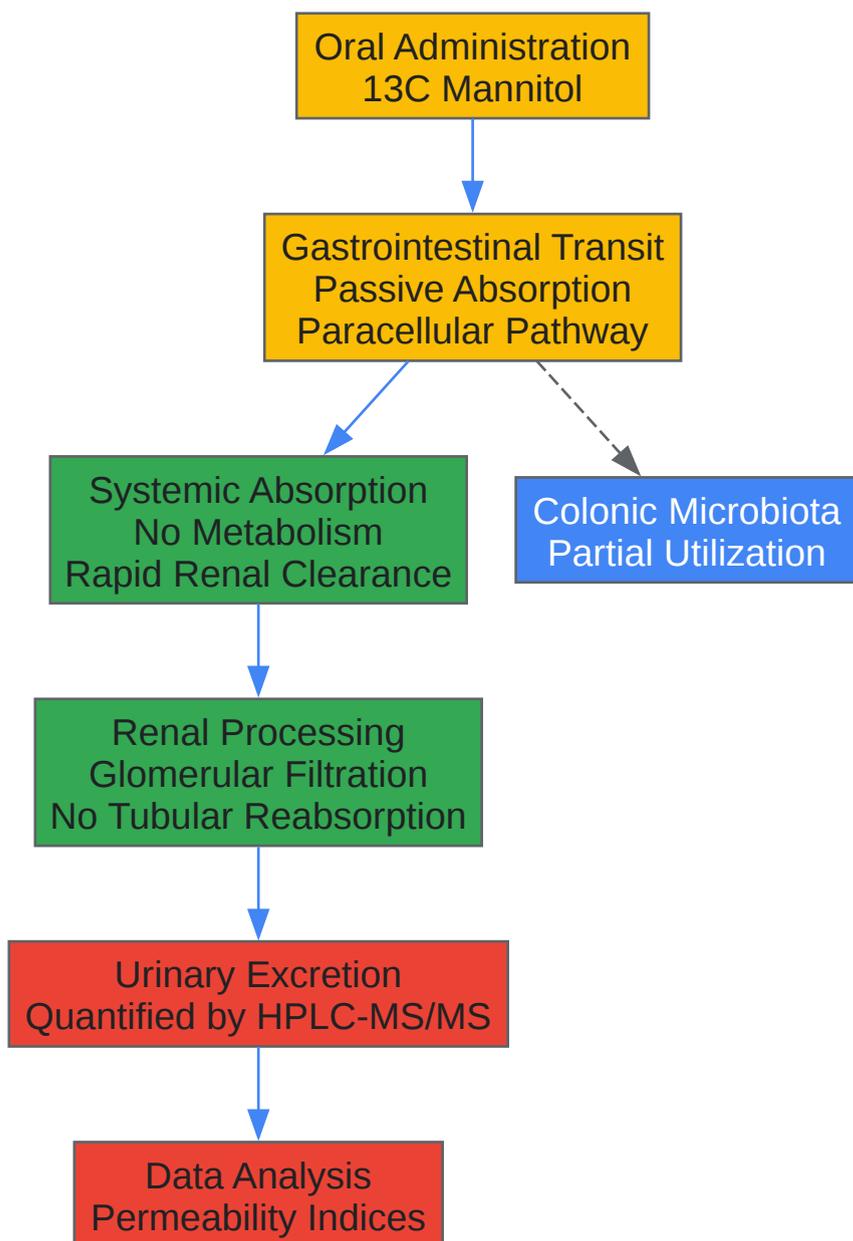
The **test solution** consists of 100 mg ^{13}C mannitol, 100 mg ^{12}C mannitol, and 1000 mg lactulose dissolved in 250 mL of water [1]. This combination allows simultaneous assessment of different permeability pathways while providing an internal comparison between stable isotope-labeled and natural mannitol. Following ingestion of the test solution, urine is collected over specific timed intervals: 0-2 hours, 2-8 hours, and 8-24 hours, with each collection pooled separately [1]. These intervals correspond to different intestinal regions, with the 0-2 hour collection primarily reflecting small intestinal permeability and the 8-24 hour collection providing information about colonic permeability [1].

For **sample processing**, 25 μL aliquots of urine are transferred to a 96-well deep-well plate and diluted 11-fold by adding 250 μL of internal standard solution containing $^{13}\text{C}_6$ -mannitol [1]. This dilution strategy helps minimize matrix effects while maintaining analyte concentrations within the optimal calibration range. The samples are then analyzed using the previously described HPLC-MS/MS method, with quantification based on external calibration curves prepared in appropriate matrices [1] [4].

Permeability Calculation and Data Interpretation

The **calculation of intestinal permeability** parameters involves determining the cumulative excretion of each probe sugar during the collection intervals. The urinary excretion percentage is calculated as (amount excreted in urine / amount administered) \times 100. The **lactulose:mannitol ratio** is a widely accepted parameter for assessing intestinal permeability, with elevated ratios indicating increased paracellular permeability [1] [4]. The incorporation of ^{13}C mannitol provides a significant advantage in this calculation by eliminating variability due to pre-existing mannitol contamination.

The following diagram illustrates the metabolic pathways and physiological processing of ^{13}C mannitol in the human body:



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Figure 2: Metabolic pathway of ^{13}C mannitol following oral administration, illustrating absorption and excretion processes

The **performance characteristics** of the intestinal permeability test have been rigorously validated in healthy adult populations. The test demonstrates excellent reliability with interindividual coefficients of

variation established for each permeability marker [6]. The incorporation of ^{13}C mannitol specifically addresses the limitation of natural mannitol contamination, which can vary significantly between individuals and potentially confound test results [1]. Research has shown that approximately 30% of participants have detectable urinary ^{12}C mannitol at baseline, whereas ^{13}C mannitol exhibits minimal baseline contamination [1].

Performance Data and Comparative Analysis

Excretion Profiles and Comparative Efficacy

Direct comparative studies between ^{13}C mannitol and regular ^{12}C mannitol have demonstrated significant advantages of the stable isotope-labeled variant for intestinal permeability assessment. In a controlled study with healthy volunteers, ^{13}C mannitol showed approximately **20-fold lower baseline contamination** compared to ^{12}C mannitol (0.13 mg vs. 2.57 mg mean cumulative excretion) [1]. This dramatically reduced background translates to enhanced test accuracy and reliability, particularly in individuals with dietary mannitol exposure or specific metabolic conditions.

The **excretion kinetics** reveal distinct patterns between the two mannitol variants. During the critical 0-2 hour collection period, which primarily reflects small intestinal permeability, ^{13}C mannitol excretion increased approximately 105-fold from baseline, compared to only a 6-fold increase for ^{12}C mannitol [1]. The actual mass excreted during this period was comparable between the two forms (13.65 mg vs. 15.75 mg for ^{13}C and ^{12}C mannitol, respectively), confirming their similar biological behavior while highlighting the analytical advantage of ^{13}C mannitol due to its negligible baseline levels [1].

Table 3: Comparative Cumulative Excretion of ^{13}C Mannitol vs. ^{12}C Mannitol in Healthy Volunteers

Collection Interval	^{13}C Mannitol (mg)	^{12}C Mannitol (mg)	Lactulose (mg)	p-value
Baseline	0.13 (± 0.03)	2.57 (± 0.70)	0.04 (± 0.01)	<0.0001
0-2 hours	13.65 (± 1.52)	15.75 (± 1.71)	0.99 (± 0.11)	0.4
2-8 hours	12.95 (± 2.51)	25.41 (± 6.41)	1.74 (± 0.34)	0.1

Collection Interval	¹³ C Mannitol (mg)	¹² C Mannitol (mg)	Lactulose (mg)	p-value
8-24 hours	4.38 (±0.76)	36.47 (±11.52)	0.42 (±0.13)	<0.0001
0-24 hours	31.21 (±3.40)	77.63 (±13.06)	3.16 (±0.33)	0.0007

Data presented as mean (±SEM). Statistical comparison between ¹³C and ¹²C mannitol excretion. Source: [1]

A particularly noteworthy finding concerns the **late excretion phase** (8-24 hours), where ¹²C mannitol excretion continued to increase while ¹³C mannitol excretion decreased [1]. This divergent pattern suggests potential contamination of ¹²C mannitol from dietary sources, medications, or possibly microbial production in the colon during the testing period [1]. This observation underscores a fundamental limitation of conventional mannitol in prolonged permeability studies and highlights the value of ¹³C mannitol for tests requiring extended urine collection.

Analytical Performance Advantages

The **separation capability** of ¹³C mannitol from its natural counterpart represents another significant advantage. While the mannitol isotopes co-migrate during liquid chromatography, they are readily distinguishable by mass spectrometry due to the predictable mass shift [1]. This physical separability enables researchers to simultaneously administer and monitor both forms, providing internal validation and direct comparison within the same subject under identical physiological conditions.

The **enhanced signal specificity** of ¹³C mannitol significantly improves the reliability of intestinal permeability assessment. Three out of ten healthy volunteers demonstrated disproportionately high baseline excretion of ¹²C mannitol, whereas none showed elevated ¹³C mannitol at baseline [1]. This finding confirms that pre-analytical contamination with natural mannitol represents a common challenge that can be effectively circumvented through stable isotope labeling, thereby reducing erroneous classifications of intestinal hyperpermeability.

Applications in Research and Clinical Studies

Gastrointestinal Permeability Assessment

The primary application of ^{13}C mannitol lies in the **evaluation of intestinal barrier function** in various physiological and pathological states. The simultaneous administration and quantification of ^{13}C mannitol (a monosaccharide) along with lactulose (a disaccharide) enables assessment of different permeability pathways—mannitol primarily traversing the transcellular pore pathway and lactulose crossing via the paracellular route [1] [4]. The **lactulose:mannitol excretion ratio** has become a well-established biomarker for "leaky gut" syndrome, with elevated ratios indicating increased paracellular permeability.

This application extends to numerous **clinical disorders** associated with altered intestinal permeability, including celiac disease, environmental enteropathy, inflammatory bowel disease, irritable bowel syndrome, obesity, and HIV [1]. The enhanced accuracy of ^{13}C mannitol-based assessments makes it particularly valuable for monitoring disease progression, evaluating therapeutic interventions, and establishing correlations between intestinal permeability and systemic disease manifestations. The methodology has been sufficiently validated for use as both a mechanistic tool in research settings and as a treatment efficacy endpoint in clinical trials [1] [6].

Microbial Metabolism Studies

Beyond human physiology, ^{13}C mannitol serves as a valuable tracer for investigating **microbial metabolic pathways** in various yeast and bacterial species. Research in fructophilic yeasts belonging to the *Wickerhamiella* and *Starmerella* genera has revealed a novel pathway for mannitol metabolism that appears linked to the evolution of alcoholic fermentation [7]. These studies utilize ^{13}C -labeled glucose followed by NMR analysis of end-products to trace metabolic fluxes and identify previously unrecognized biochemical pathways.

In these microbial systems, mannitol production serves important roles in **redox balance maintenance** and stress protection [7]. The conversion of fructose to mannitol regenerates NADP^+ , providing a mechanism for managing redox equilibrium, particularly in organisms that have lost traditional alcoholic fermentation capabilities [7]. Interestingly, some yeast species have developed a novel biochemical pathway that converts glucose to fructose specifically to enable mannitol production even when glucose is the sole carbon source, underscoring the metabolic importance of this polyol [7].

Regulatory Considerations, Stability, and Commercial Availability

Stability and Storage Specifications

Comprehensive stability studies have been conducted for D-mannitol to establish appropriate storage conditions and expiration dating. Accelerated stability testing under elevated temperature conditions (50°C) demonstrated no significant degradation over 28 days, while long-term stability at room temperature showed no appreciable change over 48 months [5]. These findings support the classification of D-mannitol as a chemically stable compound suitable for long-term storage when properly packaged.

The recommended **storage condition** for ^{13}C mannitol is refrigeration, typically at 2-8°C, in tightly sealed containers to prevent moisture absorption [2]. While the chemical stability of the mannitol molecule itself is excellent, proper storage ensures maintenance of isotopic integrity and prevents potential contamination. The material is classified as a combustible solid with a water pollution classification of WGK 1 (slightly hazardous to water) [3], requiring standard laboratory handling precautions without special regulatory controls.

Commercial Availability and Product Specifications

^{13}C mannitol is **commercially available** from multiple specialty chemical suppliers including Sigma-Aldrich, TRC, and US Biological, with various packaging options typically ranging from 25mg to 1g quantities [3] [2]. The compound is offered with isotopic purity of ≥ 99 atom % ^{13}C , confirming the high level of isotopic enrichment necessary for research applications. Pricing varies by supplier and quantity, with current list prices approximately \$255-460 for 250mg and \$460-614 for 1g quantities [2].

The **certified reference material** for D-mannitol (GBW(E) 100681) has been developed with certified purity of $99.9\% \pm 1.1\%$ ($k = 2$) as determined by mass balance method and quantitative NMR [5]. While this specific CRM was developed for natural D-mannitol, it establishes the rigorous analytical protocols and certification procedures that can be extended to ^{13}C -labeled variants. The availability of such reference materials supports method validation and quality assurance in analytical laboratories performing mannitol quantification.

Conclusion

¹³C mannitol represents a **significant advancement** over natural mannitol for intestinal permeability assessment and metabolic tracing applications. Its principal advantages include dramatically reduced baseline contamination, distinct detectability by mass spectrometry, and equivalent biological behavior to natural mannitol. The well-established HPLC-MS/MS methodologies provide robust analytical performance with exceptional sensitivity and specificity, while the standardized clinical protocols ensure reproducible assessment of intestinal barrier function.

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